molecular formula C16H24N2O4 B6148148 ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 198152-62-4

ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B6148148
CAS No.: 198152-62-4
M. Wt: 308.4
InChI Key:
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Description

Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound characterized by its molecular structure, which includes an ethyl group, an amino group, and a tert-butoxy carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting with the reaction of 4-aminophenylpropanoic acid with ethyl chloroformate to form the ethyl ester

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as alkyl halides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate may be used as a probe or intermediate in the study of biological processes, particularly those involving amino acids and peptides.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.

Mechanism of Action

The mechanism by which ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with enzymes or receptors involved in amino acid metabolism, modulating their activity to achieve a therapeutic effect. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-(4-aminophenyl)propionate

  • Ethyl 3-(4-aminophenyl)-3-oxopropanoate

  • Ethyl (E)-3-(4-aminophenyl)prop-2-enoate

Uniqueness: Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the tert-butoxy carbonyl group, which provides additional stability and reactivity compared to similar compounds. This group can protect the amino group during synthesis and can be selectively removed when needed.

Properties

CAS No.

198152-62-4

Molecular Formula

C16H24N2O4

Molecular Weight

308.4

Purity

95

Origin of Product

United States

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